molecular formula C12H13Cl2NO3 B3036892 1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone CAS No. 400085-26-9

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone

Cat. No.: B3036892
CAS No.: 400085-26-9
M. Wt: 290.14 g/mol
InChI Key: JSCXZOCLUPMRBB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone is an organic compound characterized by the presence of dichlorophenyl, methyl, nitro, and pentanone groups

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone typically involves multi-step organic reactions. One common method includes the nitration of 3,4-dichlorophenyl compounds followed by alkylation and oxidation reactions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amine group.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule, altering its chemical properties and reactivity.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s dichlorophenyl group enhances its binding affinity to certain targets, making it a potent inhibitor or activator of specific pathways.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone can be compared with similar compounds like 3,4-dichlorophenylhydrazine hydrochloride and 3-(3,4-dichlorophenyl)-1,1-dimethylurea. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of nitro, methyl, and pentanone groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-methyl-4-nitropentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-12(2,15(17)18)6-5-11(16)8-3-4-9(13)10(14)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXZOCLUPMRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC(=C(C=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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